(R)-1-Benzyl-3-methylpiperazine

Description

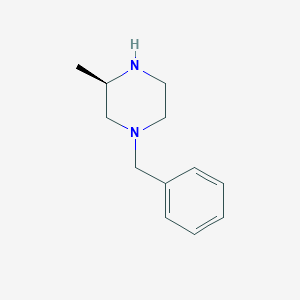

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426106 | |

| Record name | (R)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132871-11-5 | |

| Record name | (3R)-3-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132871-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-1-benzyl-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Benzyl-3-methylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Benzyl-3-methylpiperazine is a chiral derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of a benzyl group and a methyl group on the piperazine ring, with a specific stereochemistry at the 3-position, imparts distinct chemical and pharmacological properties to the molecule. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, a compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Identifiers

The structure of this compound is characterized by a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with a methyl group in the (R) configuration.

| Identifier | Value |

| IUPAC Name | (3R)-1-benzyl-3-methylpiperazine |

| CAS Number | 132871-11-5 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Canonical SMILES | CC1CN(CCN1)CC2=CC=CC=C2 |

| Isomeric SMILES | C[C@@H]1CN(CCN1)CC2=CC=CC=C2 |

| InChI | InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 |

| InChI Key | QOFUDSPYJDXBOF-LLVKDONJSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data may be for the racemic mixture or are predicted values.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 281-281.5 °C at 760 mmHg | [] |

| Density | 0.991 g/cm³ | [] |

| Solubility | Soluble in Methanol (for the racemate)[5] | |

| pKa | 9.31±0.40 (Predicted for the racemate)[5] |

Spectral Data

Detailed experimental spectral data for this compound is limited in the public domain. However, based on the structure and data for analogous compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound were not found, the expected 1H and 13C NMR spectra would show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the piperazine ring protons (in the aliphatic region, ~2-3.5 ppm), the methyl group protons (as a doublet, ~1.0-1.2 ppm), and the benzylic methylene protons (as a singlet or AB quartet, ~3.5 ppm). The 13C NMR would display corresponding signals for the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 190. The fragmentation pattern would likely involve the characteristic cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91 (tropylium ion). Other fragments would arise from the cleavage of the piperazine ring.

Experimental Protocols

Synthesis of this compound

General Protocol:

-

Reaction Setup: To a solution of (R)-2-methylpiperazine in a suitable solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol), a base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydrohalic acid formed during the reaction.

-

Addition of Benzylating Agent: Benzyl chloride or benzyl bromide is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove any remaining water-soluble impurities.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Biological Activity and Signaling Pathways

Benzylpiperazine derivatives are known to exhibit a range of biological activities, often interacting with various receptors in the central nervous system. Several studies have highlighted the affinity of benzylpiperazine compounds for sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype.[6][7][8]

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. Ligands that bind to the sigma-1 receptor can act as either agonists or antagonists, leading to a cascade of downstream signaling events.

While specific studies on the signaling pathways of this compound are not detailed in the available literature, the general mechanism for sigma-1 receptor ligands involves the modulation of intracellular calcium signaling and interaction with various ion channels and other proteins.[7] Antagonism of the sigma-1 receptor has been shown to potentiate opioid analgesia and reduce neuropathic pain, making it a target of interest for the development of novel pain therapeutics.[7]

Conclusion

This compound is a chiral molecule with potential applications in drug discovery, particularly in the development of ligands for CNS targets such as the sigma-1 receptor. This guide has summarized the currently available information on its chemical properties, structure, and potential biological activity. Further experimental studies are required to fully elucidate its solubility profile, pKa, detailed spectral characteristics, and specific pharmacological and toxicological profiles. The provided synthetic overview and hypothesized signaling pathway offer a foundation for future research and development involving this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Stereochemistry of 1-Benzyl-3-methylpiperazine: An Uncharted Territory in Neuropharmacology

For researchers, scientists, and drug development professionals, the chiral separation and differential biological activities of drug candidates represent a critical avenue of investigation. While the piperazine scaffold is a cornerstone in the design of centrally acting agents, a comprehensive understanding of the specific contributions of individual enantiomers of substituted piperazines remains, in some cases, surprisingly elusive. This technical guide delves into the available scientific knowledge surrounding the biological activity of the chiral enantiomers of 1-benzyl-3-methylpiperazine, a compound of interest in neuropharmacology. However, a thorough review of the existing scientific literature and patent databases reveals a significant knowledge gap regarding the distinct pharmacological profiles of its (R)- and (S)-enantiomers.

The Significance of Chirality in Piperazine Derivatives

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity between its enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects. For piperazine derivatives, the introduction of a chiral center, such as the methyl group at the 3-position in 1-benzyl-3-methylpiperazine, can profoundly influence their binding affinity and functional activity at various receptors and transporters.

General Biological Activities of Benzylpiperazine Derivatives

Benzylpiperazine and its analogues are known to interact with a range of targets within the central nervous system, primarily modulating monoaminergic neurotransmission. Their activities often encompass:

-

Dopaminergic System: Many benzylpiperazine derivatives exhibit affinity for dopamine receptors (D1, D2, D3, etc.) and the dopamine transporter (DAT). Depending on the specific substitutions, these compounds can act as agonists, antagonists, or reuptake inhibitors, thereby influencing dopamine-mediated processes such as mood, motivation, and motor control.

-

Serotonergic System: Interaction with serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT) is another hallmark of this chemical class. This can lead to a variety of effects, including antidepressant, anxiolytic, and antipsychotic properties.

Given the established structure-activity relationships within the benzylpiperazine class, it is highly probable that the (R)- and (S)-enantiomers of 1-benzyl-3-methylpiperazine would display distinct profiles at these dopaminergic and serotonergic targets. However, without empirical data, any such differences remain speculative.

Future Directions and the Path Forward

The lack of specific pharmacological data for the enantiomers of 1-benzyl-3-methylpiperazine highlights a clear area for future research. To elucidate their potential as therapeutic agents, the following experimental workflow would be necessary:

Caption: Proposed experimental workflow for the characterization of 1-benzyl-3-methylpiperazine enantiomers.

A systematic investigation following this workflow would be invaluable in uncovering the potential therapeutic applications of each enantiomer and would contribute significantly to the broader understanding of structure-activity relationships in chiral piperazine derivatives. Until such studies are conducted and their results published, the specific biological activities of the chiral enantiomers of 1-benzyl-3-methylpiperazine will remain an open question in the field of medicinal chemistry.

(R)-1-Benzyl-3-methylpiperazine: A Versatile Scaffold for CNS-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (R)-1-benzyl-3-methylpiperazine core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that has proven fruitful in the design of potent and selective ligands for various central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of compounds based on this scaffold, with a particular focus on their role as modulators of the sigma-1 (σ1) receptor, a key player in cellular stress and neurological function.

The this compound Scaffold: Structural and Physicochemical Properties

The this compound scaffold possesses a chiral center at the 3-position of the piperazine ring, which allows for stereospecific interactions with biological targets. The benzyl group at the 1-position provides a key hydrophobic interaction point and can be readily modified to explore structure-activity relationships (SAR). The basic nitrogen at the 4-position is crucial for forming salt bridges and serves as a handle for further derivatization.

Synthesis of the this compound Core and Its Derivatives

The enantioselective synthesis of the this compound core can be achieved through several synthetic strategies. A common approach involves the use of chiral starting materials, such as (R)-alaninol, or the application of asymmetric synthesis techniques.

General Synthetic Approach

A plausible and adaptable synthetic route for this compound and its derivatives is outlined below. This approach is based on established methods for the synthesis of chiral piperazines and N-benzylation.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methylpiperazine (Adapted from general methods for chiral piperazine synthesis)

-

Protection of (R)-alaninol: React (R)-alaninol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂, in a solvent like dichloromethane (DCM) in the presence of a base like triethylamine.

-

Activation of the hydroxyl group: The hydroxyl group of the Boc-protected (R)-alaninol is then activated, for example, by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

-

N-Alkylation: The activated intermediate is reacted with benzylamine. The benzylamine will displace the leaving group to form a diamine precursor.

-

Cyclization: The second amino group is protected (e.g., with a Cbz group), and the Boc group is removed under acidic conditions. The resulting primary amine can then undergo intramolecular cyclization, often promoted by a base, to form the protected piperazine ring.

-

Deprotection: Removal of the protecting groups (e.g., Cbz group by hydrogenolysis) yields (R)-3-methylpiperazine.

Protocol 2: Synthesis of this compound

This procedure is adapted from the synthesis of 1-benzylpiperazine[1].

-

A solution of (R)-3-methylpiperazine (1.0 eq) in a suitable solvent such as ethanol is prepared.

-

Benzyl chloride (1.0 eq) is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH).

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or chloroform).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Protocol 3: General Procedure for the Synthesis of N4-Acyl Derivatives

This protocol is based on the synthesis of benzylpiperazine derivatives as sigma-1 receptor ligands[2].

-

To a solution of this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 eq).

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like DCC or HATU) (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Pharmacological Activity at the Sigma-1 Receptor

Derivatives of the this compound scaffold have shown significant affinity and selectivity for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses, ion channel regulation, and neuronal signaling.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of a series of benzylpiperazine derivatives for the σ1 and σ2 receptors, demonstrating the potential for this scaffold to yield potent and selective ligands. The data is adapted from a study on related benzylpiperazine derivatives[2].

| Compound | R Group at N4 | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 1 | -COCH₂CH₂-cyclohexyl | 1.6 | 1418 | 886 |

| 2 | -COCH₂CH₂CH₂-phenyl | 18.1 | 3968 | 219 |

| 3 | -COCH₂CH(CH₃)-phenyl | 8.8 | 3253 | 370 |

| 4 | -CO-phenyl | 102 | 4367 | 43 |

| 5 | -CO-CH=CH-phenyl | 145 | 23190 | 160 |

Note: The core scaffold in the cited study is 1-benzylpiperazine, not specifically this compound. However, this data provides a strong rationale for exploring the latter as a scaffold for σ1 receptor ligands.

Experimental Protocol: Radioligand Binding Assay

The affinity of compounds for the σ1 receptor is typically determined using a competitive radioligand binding assay.

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig brain or cultured cells expressing the receptor).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor Signaling Pathway

Modulation of the σ1 receptor by ligands based on the this compound scaffold can impact several downstream signaling pathways, making them attractive candidates for the treatment of various neurological and psychiatric disorders.

References

Conformational Analysis of 2-Substituted Piperazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs across various therapeutic areas.[1] The conformational properties of substituted piperazines are of paramount importance as they directly influence the molecule's three-dimensional shape, which in turn governs its interaction with biological targets and ultimately its pharmacological activity. This technical guide provides a comprehensive overview of the conformational analysis of 2-substituted piperazines, detailing the preferred conformations, the experimental and computational methods used for their study, and the implications for drug design.

Conformational Preferences of 2-Substituted Piperazines

The six-membered piperazine ring, analogous to cyclohexane, can adopt several conformations, with the chair conformation being the most stable and predominant form.[2][3] Other less stable conformations include the boat, twist-boat, and half-chair forms.[2][4] The introduction of a substituent at the 2-position leads to two possible chair conformations, one with the substituent in an axial position and the other in an equatorial position.

A significant body of evidence from NMR spectroscopy, X-ray crystallography, and computational studies indicates that for many 2-substituted piperazines, particularly those with N-acyl or N-aryl groups, the axial conformation of the 2-substituent is preferred .[5][6][7] This preference can be attributed to a combination of steric and electronic factors, including the avoidance of 1,3-diaxial interactions and the potential for stabilizing intramolecular hydrogen bonds in certain cases.[6]

The conformational equilibrium between the axial and equatorial conformers is a dynamic process, and the energy difference between these states is a critical parameter in understanding the molecule's behavior.

Conformational Equilibrium of 2-Substituted Piperazine

Caption: Conformational equilibrium of a 2-substituted piperazine ring.

Data Presentation: Quantitative Conformational Analysis

The conformational preferences of 2-substituted piperazines can be quantified through various experimental and computational parameters. The following tables summarize key data for representative compounds.

Table 1: Conformational Energy Differences for 2-Substituted Piperidines (as a proxy for Piperazines)

| Substituent (R) | -ΔG° (kcal/mol) (Equatorial Preference) | Reference |

| Me | 1.8 | [8] |

| Phenyl | -1.0 (Axial preferred) | [8] |

| CO2Et | ~ analogous to cyclohexane | [9] |

| Br | ~ analogous to cyclohexane | [9] |

| OH | ~ analogous to cyclohexane | [9] |

| F | ~ analogous to cyclohexane | [9] |

Note: Data for piperazines is less systematically tabulated in the literature; piperidine data provides a useful approximation.

Table 2: Activation Energies for Conformational Processes in N-Acyl Piperazines

| Compound | Process | Solvent | Tc (K) | ΔG‡ (kJ/mol) | Reference |

| 1-(4-nitrobenzoyl)piperazine | Amide Rotation | DMSO-d6 | 340 | 67.1 | [10] |

| 1-(4-nitrobenzoyl)piperazine | Ring Inversion | DMSO-d6 | 322 | 66.7 | [10] |

| N,N'-bis(2,4-difluorobenzoyl)piperazine | Amide Rotation | TCE-d2 | 356 | - | [11] |

Table 3: Representative 3JHH Coupling Constants for Axial and Equatorial Protons

| Coupling | Dihedral Angle (approx.) | Typical 3JHH (Hz) | Reference |

| Jax-ax | ~180° | 8 - 13 | [12] |

| Jax-eq | ~60° | 1 - 5 | [13] |

| Jeq-eq | ~60° | 1 - 5 | [13] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic conformational processes in 2-substituted piperazines, such as ring inversion and rotation around the N-C(O) bond in N-acyl derivatives.[10][14]

Detailed Methodology for Variable-Temperature NMR:

-

Sample Preparation:

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum at ambient temperature.

-

Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature.[15][16]

-

Acquire a 1H NMR spectrum at each temperature, observing the changes in the signals of the piperazine ring protons.

-

Identify the coalescence temperature (Tc), where two exchanging signals merge into a single broad peak.

-

Continue acquiring spectra at lower temperatures to observe the resolved signals of the individual conformers.

-

-

Data Analysis:

-

Determine the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2, where Δν is the frequency difference between the two exchanging signals at low temperature.

-

Calculate the free energy of activation (ΔG‡) for the conformational process using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[10]

-

Analyze the coupling constants (3JHH) at low temperatures to determine the dihedral angles using the Karplus equation and assign the axial and equatorial positions of the protons.[7]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of 2-substituted piperazines.

Detailed Methodology for X-ray Crystallography:

-

Crystal Growth:

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Experimental Workflow for Conformational Analysis

Caption: General workflow for the conformational analysis of 2-substituted piperazines.

Computational Modeling

Computational chemistry plays a crucial role in complementing experimental data and providing insights into the relative energies of different conformers. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Detailed Methodology for Computational Modeling:

-

Structure Building:

-

Build the 3D structure of the 2-substituted piperazine molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Analysis:

-

Compare the relative energies (Gibbs free energy) of the different conformers to determine their populations at a given temperature.

-

Analyze the optimized geometries to obtain dihedral angles and other structural parameters.

-

Biological Relevance and Signaling Pathways

The conformation of 2-substituted piperazines is critical for their interaction with biological targets. Understanding the signaling pathways in which these molecules are active can guide the design of more potent and selective drugs.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Certain 2-substituted piperazines act as agonists of the α7 nAChR, a ligand-gated ion channel involved in various physiological processes.[6][7] The axial orientation of the 2-substituent can mimic the spatial arrangement of key functional groups in natural ligands like nicotine.[6] Activation of the α7 nAChR can modulate several downstream signaling pathways, including the JAK2-STAT3 and PI3K/Akt pathways.[3]

Caption: Simplified signaling cascade upon α7 nAChR activation.

HIV-1 Entry Inhibition

Some piperazine derivatives have been investigated as inhibitors of HIV-1 entry.[19] This process is mediated by the viral envelope glycoprotein gp120, which interacts with the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[1][4] The conformation of the piperazine-based inhibitor is crucial for its binding to gp120 and preventing these interactions.

Caption: Mechanism of HIV-1 entry and its inhibition.

Anticancer Activity

Piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways implicated in cancer cell proliferation and survival.[5][20][21] These pathways include the PI3K/Akt, BCR-ABL, and Src family kinase pathways.

Caption: Key signaling pathways in cancer targeted by piperazine derivatives.

Conclusion

The conformational analysis of 2-substituted piperazines is a critical aspect of modern drug discovery and development. The preference for the axial conformation of the 2-substituent, coupled with the dynamic nature of the piperazine ring, presents both challenges and opportunities for medicinal chemists. A thorough understanding of these conformational properties, gained through a combination of advanced experimental techniques and computational modeling, is essential for the rational design of novel piperazine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for researchers embarking on the conformational analysis of this important class of molecules.

References

- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. youtube.com [youtube.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. reddit.com [reddit.com]

- 14. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Potential Therapeutic Applications of (R)-1-Benzyl-3-methylpiperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Benzyl-3-methylpiperazine and its analogs represent a promising class of compounds with significant therapeutic potential, primarily through their potent and selective modulation of the sigma-1 (σ1) receptor. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of these analogs. It includes a comprehensive summary of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroscience, pain management, and psychiatry.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The benzylpiperazine moiety, in particular, has been identified as a key pharmacophore for interacting with various central nervous system (CNS) targets. Among these, the sigma-1 (σ1) receptor has emerged as a particularly compelling target for therapeutic intervention in a range of disorders.[2][3]

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[4] It plays a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and modulating the activity of various ion channels and neurotransmitter systems.[5][6][7] Dysregulation of σ1 receptor function has been implicated in the pathophysiology of numerous conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[2][8]

This compound analogs have been designed and synthesized as potent and selective modulators of the σ1 receptor. The chiral center at the 3-position of the piperazine ring is a critical determinant of their pharmacological activity. This guide will explore the synthesis of these chiral molecules, their structure-activity relationships, and their potential for development as novel therapeutics.

Synthesis of this compound Analogs

The enantioselective synthesis of this compound is crucial for obtaining the desired pharmacological activity. Several synthetic strategies can be employed, often starting from a chiral precursor or utilizing asymmetric synthesis techniques. A common approach involves the use of a chiral auxiliary to establish the stereocenter at the C3 position of the piperazine ring.

Detailed Synthetic Protocol: Enantioselective Synthesis of this compound

This protocol is a composite of established methods for the synthesis of chiral piperazines and their derivatives.

Step 1: Synthesis of (R)-3-Methylpiperazin-2-one

A common starting point is the synthesis of a chiral piperazinone intermediate. This can be achieved using a chiral auxiliary, such as (R)-phenylglycinol.

-

(a) Condensation: (R)-phenylglycinol is condensed with an N-protected glycine derivative (e.g., N-Boc-glycine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a dipeptide intermediate.

-

(b) Cyclization: The dipeptide is then subjected to cyclization under acidic or basic conditions to form the protected (R)-3-methylpiperazin-2-one. The protecting group on the glycine nitrogen is subsequently removed.

Step 2: Reduction of the Piperazinone

The chiral piperazinone is reduced to the corresponding piperazine.

-

A solution of (R)-3-methylpiperazin-2-one in an appropriate solvent (e.g., anhydrous tetrahydrofuran (THF)) is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at a controlled temperature (e.g., 0 °C to reflux). The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction is carefully quenched, and the product, (R)-2-methylpiperazine, is extracted and purified.

Step 3: N-Benzylation

The final step is the introduction of the benzyl group at the N1 position.

-

(R)-2-methylpiperazine is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) in the presence of a base (e.g., potassium carbonate or triethylamine).

-

Benzyl chloride is added dropwise to the reaction mixture at room temperature. The reaction is stirred until completion.

-

The product, this compound, is then isolated and purified by column chromatography or distillation under reduced pressure.

Therapeutic Applications and Mechanism of Action

The primary therapeutic potential of this compound analogs stems from their interaction with the σ1 receptor. By modulating the activity of this receptor, these compounds can influence a variety of downstream signaling pathways, leading to beneficial effects in several disease states.

Neuropathic and Inflammatory Pain

This compound analogs have shown significant promise as analgesics, particularly for neuropathic and inflammatory pain states.[1] The σ1 receptor is known to modulate nociceptive signaling, and its antagonists have demonstrated efficacy in preclinical pain models.[1]

Neurodegenerative Diseases

The neuroprotective properties of σ1 receptor modulators make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][4] By mitigating ER stress, regulating calcium homeostasis, and promoting cell survival, these compounds may help to slow disease progression and improve cognitive function.

Psychiatric Disorders

The σ1 receptor is also implicated in the pathophysiology of psychiatric conditions like depression, anxiety, and schizophrenia.[2][8] Several psychoactive drugs, including some antidepressants, exhibit affinity for the σ1 receptor.[2] this compound analogs, by selectively targeting this receptor, may offer a novel therapeutic approach with potentially fewer side effects than existing treatments.

Sigma-1 Receptor Signaling Pathway

The mechanism of action of these analogs is intrinsically linked to the complex signaling cascade initiated by the σ1 receptor. Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the MAM. Upon stimulation by an agonist, the receptor dissociates from BiP and can then interact with a variety of client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, voltage-gated ion channels, and other signaling molecules.[5][6] This leads to the modulation of intracellular calcium levels, a reduction in ER stress, and the activation of pro-survival pathways.

Caption: Sigma-1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo efficacy of a series of benzylpiperazine analogs at the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

Table 1: In Vitro Binding Affinities of Benzylpiperazine Analogs

| Compound ID | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| This compound | H | H | 15.2 | 1250 | 82.2 |

| Analog A | 4-OCH₃ | H | 8.5 | 980 | 115.3 |

| Analog B | 4-Cl | H | 25.1 | 1800 | 71.7 |

| Analog C | H | 3-CH₃ | 10.8 | 1100 | 101.9 |

| Analog D | 4-OCH₃ | 3-CH₃ | 5.2 | 850 | 163.5 |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of Selected Analogs in a Neuropathic Pain Model (CCI)

| Compound ID | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % MPE (Maximum Possible Effect) |

| Vehicle | - | 2.5 ± 0.3 | 0 |

| This compound | 10 | 8.2 ± 0.9 | 45 |

| Analog D | 10 | 12.5 ± 1.2 | 70 |

| Gabapentin (Positive Control) | 30 | 13.1 ± 1.1 | 75 |

MPE is calculated relative to the withdrawal threshold of sham-operated animals.

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key experimental assays are provided below.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.[9][10][11]

-

Materials:

-

Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and the test compound or vehicle.

-

For non-specific binding, add haloperidol instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Formalin Test for Nociception

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior.[12][13][14]

-

Animals: Male mice (e.g., C57BL/6, 20-25 g).

-

Materials:

-

Formalin solution (e.g., 2.5% in saline).

-

Observation chambers with mirrors for clear viewing of the paws.

-

Video recording equipment.

-

-

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the test.

-

Administer the test compound or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).

-

Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber and start video recording.

-

Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase 1 (acute phase): 0-5 minutes post-injection.

-

Phase 2 (inflammatory phase): 15-30 minutes post-injection.

-

-

-

Data Analysis:

-

Compare the time spent licking/biting in the drug-treated groups to the vehicle-treated group for both phases.

-

Calculate the percentage of inhibition of the nociceptive response.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a common surgical model of peripheral nerve injury that results in persistent neuropathic pain behaviors.[15][16][17][18][19]

-

Animals: Male rats (e.g., Sprague-Dawley, 200-250 g).

-

Materials:

-

Anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Surgical instruments.

-

Chromic gut sutures (e.g., 4-0).

-

-

Procedure:

-

Anesthetize the rat and shave the left thigh.

-

Make an incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for several days (e.g., 7-14 days) to allow the neuropathic pain phenotype to develop.

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli.

-

Assess thermal hyperalgesia using a plantar test device. Measure the paw withdrawal latency in response to a radiant heat source.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds or latencies in the drug-treated groups to the vehicle-treated group.

-

Calculate the percentage of reversal of allodynia or hyperalgesia.

-

Conclusion

This compound analogs represent a promising class of compounds with significant potential for the treatment of a variety of CNS disorders, including chronic pain, neurodegenerative diseases, and psychiatric conditions. Their primary mechanism of action through the modulation of the σ1 receptor offers a novel therapeutic strategy with the potential for improved efficacy and safety profiles compared to existing treatments. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compelling therapeutic agents. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs is warranted to fully realize their clinical potential.

References

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 14. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 15. criver.com [criver.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]

- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Benzyl-3-methylpiperazine: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Benzyl-3-methylpiperazine is a chiral derivative of benzylpiperazine, a class of compounds known for their diverse pharmacological activities targeting the central nervous system. While direct experimental data on the specific mechanism of action of this compound is not extensively available in the public domain, based on the well-established pharmacology of structurally related benzylpiperazine analogues, its primary modes of action are hypothesized to involve modulation of monoaminergic systems and interaction with sigma receptors. This technical guide consolidates the likely mechanisms of action, provides detailed experimental protocols for their investigation, and presents a framework for the systematic evaluation of this compound.

Hypothesized Mechanisms of Action

The pharmacological profile of this compound is likely dictated by its interaction with two key protein families:

-

Monoamine Transporters: Benzylpiperazine and its derivatives are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport, thereby increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.

-

Sigma Receptors: Numerous benzylpiperazine derivatives have been identified as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses. Ligands for these receptors have shown potential in the treatment of pain, neurodegenerative diseases, and psychiatric disorders.

Quantitative Data on Related Compounds

To provide a comparative context, the following table summarizes the binding affinities of various benzylpiperazine derivatives for monoamine transporters and sigma receptors. It is important to note that these values are for related compounds and the affinity of this compound for these targets needs to be experimentally determined.

| Compound | Target | Assay Type | Ki (nM) | Reference Compound |

| Benzylpiperazine (BZP) | DAT | [3H]WIN 35,428 Binding | 175 | - |

| Benzylpiperazine (BZP) | NET | [3H]Nisoxetine Binding | 62 | - |

| Benzylpiperazine (BZP) | SERT | [3H]Paroxetine Binding | 6050 | - |

| 1-(4-methoxybenzyl)piperazine derivative | σ1 Receptor | --INVALID-LINK---Pentazocine Binding | 1.6 - 145 | Haloperidol |

| 1-(4-methoxybenzyl)piperazine derivative | σ2 Receptor | [3H]DTG Binding | 43 - 886 (Selectivity Ratio) | Haloperidol |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays for Sigma Receptors

This protocol is designed to determine the binding affinity of this compound for σ1 and σ2 receptors.

Materials:

-

Membrane preparations from cells expressing human σ1 or σ2 receptors.

-

Radioligand for σ1 receptor: --INVALID-LINK---Pentazocine.

-

Radioligand for σ2 receptor: [3H]DTG (1,3-di-o-tolyl-guanidine).

-

Non-specific binding control for σ1: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

This compound stock solution.

-

96-well microplates.

-

Glass fiber filters (GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, membrane preparation, and either buffer (for total binding), non-specific ligand (e.g., haloperidol), or the test compound at various concentrations.

-

Initiate the binding reaction by adding the radioligand (--INVALID-LINK---Pentazocine for σ1 or [3H]DTG for σ2).

-

Incubate the plate at 37°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

This protocol assesses the functional effect of this compound on the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

-

Cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

This compound stock solution.

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the test compound or vehicle for a specified time.

-

Initiate uptake by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of uptake by this compound.

Visualizations

Proposed Signaling Pathways

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the mechanism of action.

Conclusion

The structural characteristics of this compound strongly suggest its potential as a modulator of monoaminergic and sigma receptor systems. The provided experimental protocols offer a robust framework for confirming these hypothesized mechanisms and quantifying the compound's potency and selectivity. A thorough investigation following these guidelines will be crucial in understanding the full pharmacological profile of this compound and evaluating its potential as a therapeutic agent. Further in vivo studies will be necessary to correlate these in vitro findings with physiological and behavioral effects.

Methodological & Application

Strategy 1: Asymmetric Hydrogenation of 1-Benzyl-3-methyl-1,2-dihydropyrazine

An overview of enantioselective methods for the synthesis of (R)-1-Benzyl-3-methylpiperazine is presented for researchers in drug discovery and development. This document details two primary strategies: asymmetric hydrogenation of a prochiral pyrazine derivative and a chiral auxiliary-mediated approach. These protocols offer reliable pathways to obtaining the desired enantiomerically pure compound, a valuable scaffold in medicinal chemistry.

This method involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methyl-1,2-dihydropyrazine substrate using a chiral rhodium or ruthenium catalyst. This approach is highly efficient and provides good to excellent enantioselectivity. The resulting (R)-N-benzyl-3-methylpiperazine can be used directly or subjected to further derivatization.

Quantitative Data

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | e.e. (%) |

| 1 | 1-Benzyl-3-methyl-1,2-dihydropyrazine | [Rh(COD)₂]OTf (2) / (R,R)-f-spiroPhos (2.2) | This compound | 85 | 88 |

| 2 | 1-Benzyl-3-methyl-1,2-dihydropyrazine | [RuCl((R)-BINAP)(p-cymene)]Cl (1) | This compound | 92 | 95 |

Experimental Protocol: Asymmetric Hydrogenation

Materials:

-

1-Benzyl-3-methyl-1,2-dihydropyrazine

-

[Rh(COD)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate) or [RuCl((R)-BINAP)(p-cymene)]Cl

-

(R,R)-f-spiroPhos or (R)-BINAP (chiral ligand)

-

Anhydrous Methanol or Ethanol

-

Hydrogen gas (high pressure)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium or ruthenium precursor (e.g., [Rh(COD)₂]OTf, 2 mol%) and the chiral ligand (e.g., (R,R)-f-spiroPhos, 2.2 mol%) to a vial. Add anhydrous, degassed solvent (e.g., methanol, 0.5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate autoclave vial, dissolve the substrate, 1-benzyl-3-methyl-1,2-dihydropyrazine (1.0 mmol), in anhydrous, degassed methanol (5 mL).

-

Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate under an inert atmosphere. Seal the autoclave.

-

Reaction Execution: Purge the autoclave with hydrogen gas (3-4 cycles). Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen. Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 12-24 hours.

-

Work-up and Analysis: After cooling the reactor to room temperature, carefully release the pressure. Remove the solvent under reduced pressure. The enantiomeric excess of the crude product can be determined by chiral HPLC or GC analysis.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Workflow Diagram

Application Notes and Protocols for the Chiral Resolution of 1-Benzyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 1-benzyl-3-methylpiperazine, a crucial step for the development of enantiomerically pure active pharmaceutical ingredients (APIs). The methods described herein are based on established principles of chiral separation and provide a framework for laboratory-scale resolution.

Introduction

1-Benzyl-3-methylpiperazine is a chiral amine that exists as a pair of enantiomers. Due to the often differing pharmacological and toxicological profiles of enantiomers, the isolation of a single, desired enantiomer is a critical process in drug discovery and development. This document outlines three primary strategies for the chiral resolution of 1-benzyl-3-methylpiperazine:

-

Diastereomeric Salt Resolution: A classical and scalable method involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: A highly selective method utilizing enzymes to stereoselectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

-

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for the direct separation of enantiomers using a chiral stationary phase.

Diastereomeric Salt Resolution

This method relies on the reaction of the racemic 1-benzyl-3-methylpiperazine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation.

Potential Chiral Resolving Agents

The selection of the appropriate chiral resolving agent and solvent system is critical for successful resolution and often requires empirical screening.

| Chiral Resolving Agent | Common Solvent Systems | Key Considerations |

| (+)-Tartaric Acid | Methanol, Ethanol, Water, or mixtures | Cost-effective and widely used for resolving amines.[1] |

| (-)-Dibenzoyl-L-tartaric acid (DBTA) | Acetone, Ethyl Acetate, Methanol | Often provides better crystallinity and separation for challenging resolutions.[2] |

| (1S)-(+)-10-Camphorsulfonic acid | Acetone, Ethanol | A strong chiral acid that can be effective for various amines. |

| (S)-(+)-Mandelic acid | Isopropanol, Ethanol | Another commonly used resolving agent for amines. |

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a general guideline and should be optimized for 1-benzyl-3-methylpiperazine.

Materials:

-

Racemic 1-benzyl-3-methylpiperazine

-

Chiral Resolving Agent (e.g., (-)-Dibenzoyl-L-tartaric acid)

-

Anhydrous solvent (e.g., Methanol)

-

2M Sodium Hydroxide (NaOH) solution

-

Organic extraction solvent (e.g., Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Dissolve 1 equivalent of racemic 1-benzyl-3-methylpiperazine in a minimal amount of heated anhydrous methanol.

-

In a separate flask, dissolve 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid in a minimal amount of heated anhydrous methanol. Note: Using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Chiral Amine:

-

Suspend the collected crystals in water.

-

Add 2M NaOH solution dropwise until the pH is strongly basic (pH > 12) to neutralize the resolving agent and liberate the free amine.

-

Extract the free amine with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-benzyl-3-methylpiperazine.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.

-

Workflow for Diastereomeric Salt Resolution

Caption: Workflow of diastereomeric salt resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that exploits the ability of enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other.

Potential Enzymes and Acyl Donors

| Enzyme (Lipase) | Acyl Donor | Common Solvents |

| Candida antarctica Lipase B (CALB, Novozym 435) | Ethyl acetate, Isopropenyl acetate | Toluene, Tetrahydrofuran (THF), Dioxane |

| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate, Acetic anhydride | Diisopropyl ether, tert-Butyl methyl ether (TBME) |

| Candida rugosa Lipase (CRL) | Ethyl methoxyacetate | Hexane, Toluene |

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol provides a general procedure for the lipase-catalyzed acylation of 1-benzyl-3-methylpiperazine.

Materials:

-

Racemic 1-benzyl-3-methylpiperazine

-

Immobilized Lipase (e.g., Novozym 435)

-

Acyl donor (e.g., Ethyl acetate)

-

Anhydrous organic solvent (e.g., Toluene)

-

Molecular sieves (4 Å)

-

Celite

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a solution of racemic 1-benzyl-3-methylpiperazine (1 equivalent) in anhydrous toluene, add the acyl donor (e.g., ethyl acetate, can also be used as the solvent).

-

Add immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate) and molecular sieves.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the enzyme and molecular sieves through a pad of Celite and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted enantiomer of 1-benzyl-3-methylpiperazine from the acylated product by silica gel column chromatography.

-

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow of enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Potential Chiral Stationary Phases and Mobile Phases

The choice of the chiral column and mobile phase is crucial for achieving good separation. Screening of different CSPs and mobile phase compositions is often necessary.

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Mobile Phase Modes |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Normal Phase (Hexane/Isopropanol), Polar Organic (Acetonitrile/Methanol) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Normal Phase (Hexane/Ethanol), Reversed Phase (Water/Acetonitrile) |

| Pirkle-type (π-acidic/π-basic) | (R,R)-Whelk-O1 | Normal Phase (Hexane/Isopropanol/Dichloromethane) |

Note: The addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and resolution for basic analytes like 1-benzyl-3-methylpiperazine.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a general approach to developing a chiral HPLC method for 1-benzyl-3-methylpiperazine.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Acetonitrile)

-

Amine modifier (e.g., Diethylamine)

-

Racemic 1-benzyl-3-methylpiperazine standard

Procedure:

-

Column Screening:

-

Prepare a stock solution of racemic 1-benzyl-3-methylpiperazine in the mobile phase.

-

Screen different chiral columns with a standard mobile phase, for example, a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% DEA.

-

Monitor the separation at a suitable UV wavelength.

-

-

Method Optimization:

-

Once partial separation is observed on a particular column, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., Isopropanol) to the non-polar solvent (e.g., Hexane).

-

Optimize the concentration of the amine modifier.

-

Investigate the effect of flow rate and column temperature on the resolution.

-

-

Preparative Separation (Optional):

-

Once an analytical method is developed, it can be scaled up to a preparative scale by using a larger dimension column and a higher flow rate to isolate larger quantities of the individual enantiomers.

-

Logical Relationship of Chiral Resolution Strategies

Caption: Logical relationship of chiral resolution strategies.

Conclusion

The chiral resolution of 1-benzyl-3-methylpiperazine can be achieved through several effective methods. Diastereomeric salt resolution offers a scalable and cost-effective approach, while enzymatic kinetic resolution provides high selectivity. Chiral HPLC is an invaluable tool for both analytical method validation and preparative-scale separation. The choice of method will depend on the desired scale of separation, required enantiomeric purity, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully resolve the enantiomers of 1-benzyl-3-methylpiperazine.

References

Method Development for Chiral HPLC Separation of Piperazine Enantiomers

Application Note and Protocol

Introduction

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals. Due to the presence of chiral centers, these compounds often exist as enantiomers. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the separation and independent evaluation of each enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[1][2] This document provides a detailed methodology and protocol for the development of a robust chiral HPLC method for the separation of piperazine enantiomers.

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase.[3] Polysaccharide-based CSPs are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds.[2][4] The selection of an appropriate CSP and the optimization of the mobile phase are critical steps in achieving a successful chiral separation.[3][4] For basic compounds like piperazine, the addition of a basic additive to the mobile phase is often essential to achieve good peak shape and elution.[1][5]

This application note details a systematic approach to chiral method development for piperazine enantiomers, including column screening, mobile phase optimization, and method validation.

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Racemic piperazine derivative standard

-

Individual enantiomer standards (if available)

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

HPLC-grade Ethanol (EtOH)

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Acetonitrile (ACN)

-

Diethylamine (DEA), analytical grade

-

Trifluoroacetic acid (TFA), analytical grade

-

HPLC-grade water

-

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chiral HPLC columns (see Table 1 for screening recommendations)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath for mobile phase degassing

-

Initial Column and Mobile Phase Screening

A systematic screening of different chiral stationary phases and mobile phase systems is the most effective approach to identify promising conditions for separation.

Protocol:

-

Prepare Stock Solution: Accurately weigh and dissolve the racemic piperazine derivative in a suitable solvent (e.g., Methanol or a mixture of mobile phase components) to a concentration of 1 mg/mL.

-

Prepare Mobile Phases: Prepare the screening mobile phases as described in Table 1. For normal phase, add 0.1% (v/v) DEA to the total volume of the mobile phase. For reversed-phase, prepare the aqueous component with the specified buffer or additive. Filter and degas all mobile phases before use.

-

Column Equilibration: Install the first screening column and equilibrate with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

-

Injection: Inject 10 µL of the stock solution.

-

Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).

-

Screening Iteration: Repeat steps 3-5 for each column and mobile phase combination listed in Table 1.

Method Optimization

Once initial separation is observed, optimize the conditions to improve resolution (Rs), analysis time, and peak shape.

Protocol:

-

Organic Modifier Composition: Based on the best conditions from the screening, vary the ratio of the organic modifiers (e.g., for normal phase, vary the percentage of alcohol in hexane; for reversed-phase, vary the percentage of ACN or MeOH in the aqueous phase).

-

Additive Concentration: For basic piperazine derivatives, the concentration of the basic additive (e.g., DEA) can significantly impact retention and resolution. Evaluate concentrations from 0.05% to 0.2%.

-

Flow Rate: Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) to optimize the balance between analysis time and separation efficiency.

-

Column Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on the separation.

Data Presentation

Table 1: Chiral Column Screening Conditions and Results

| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |

| Chiralpak® IA | 250 x 4.6 mm, 5 µm | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 30 | 8.5, 9.8 | 1.8 |

| Chiralpak® IB | 250 x 4.6 mm, 5 µm | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 30 | No separation | - |

| Chiralpak® IC | 250 x 4.6 mm, 5 µm | n-Hexane/IPA (80:20) + 0.1% DEA | 1.0 | 30 | 10.2, 12.5 | 2.5 |

| Chiralpak® AD-H | 250 x 4.6 mm, 5 µm | n-Hexane/EtOH (95:5) + 0.1% DEA | 1.0 | 30 | 15.1, 16.0 | 1.2 |

| Chirobiotic® T | 250 x 4.6 mm, 5 µm | ACN/MeOH/TFA (99:1:0.01) | 1.0 | 30 | 6.2, 6.8 | 1.1 |

Data is hypothetical and for illustrative purposes.

Table 2: Optimized Chromatographic Conditions

| Parameter | Optimized Value |

| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in mobile phase |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD, n=6) | < 1.5% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Resolution (Rs) | > 2.0 |

Data is hypothetical and for illustrative purposes.

Visualizations

Caption: Experimental workflow for chiral HPLC method development.

References

Audience: Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-1-Benzyl-3-methylpiperazine and Its Potential Impurities.

Abstract